2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide
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Description
2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H16BrN5O4 and its molecular weight is 458.272. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazol-5-ylidenes, have been studied for their unique electronic properties, making them attractive scaffolds for catalysis and optical materials .
Mode of Action
It’s known that 1,2,3-triazole-based compounds can exhibit a strong electron donor effect . This suggests that the compound might interact with its targets by donating electrons, thereby influencing the electronic properties of the target molecules.
Biochemical Pathways
1,2,3-triazole-based compounds have been shown to exhibit phosphorescence in solution, indicating that they might interact with biochemical pathways involving electron transfer .
Result of Action
Compounds with similar structures have been shown to inhibit the proliferation of certain cancer cell lines , suggesting that this compound might also have antiproliferative effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the phosphorescence of 1,2,3-triazole-based compounds has been shown to depend strongly on dissolved oxygen . Therefore, the presence of oxygen and other environmental factors might influence the action of this compound.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O4/c1-29-14-4-2-3-12(9-14)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)13-7-5-11(20)6-8-13/h2-9,16-17H,10H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPNTZKJSUYWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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